N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
Description
N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine is a spirocyclic compound featuring a fused indene-piperidine core with three methyl substituents: two on the piperidine nitrogen (N,N-dimethyl) and one at the 6-position of the indene moiety. While direct synthesis data for this specific compound are absent in the provided evidence, analogs with similar cores and varying substituents offer insights into its physicochemical and synthetic properties.
Properties
IUPAC Name |
N,N,5-trimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12-4-5-13-14(10-12)16(6-8-17-9-7-16)11-15(13)18(2)3/h4-5,10,15,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJPIUOZZLFAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC23CCNCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine (CAS Number: 1422068-50-5) is a unique spiro compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro compounds. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- In Vitro Studies : Research indicates that this compound exhibits moderate to high antiproliferative activity against multiple cancer cell lines. For example, it demonstrated significant growth inhibition in SW480 and PC3 cell lines at concentrations around 10 µM .
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Angiogenesis : Similar to other spiro compounds, it may inhibit angiogenesis by targeting pro-angiogenic factors such as thymidine phosphorylase .
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through interactions with specific cellular pathways that regulate cell division and survival .
Study 1: Antiproliferative Activity
In a study evaluating various derivatives of spiro compounds for their antiproliferative effects, this compound was found to be one of the most effective candidates. The study reported an IC50 value indicating significant potency against prostate cancer cells (PC3) and colorectal cancer cells (SW620) at concentrations as low as 5 µM .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on modifications of the spiro structure revealed that the presence of the trimethyl group at the nitrogen atom enhances biological activity. This modification appears to stabilize the compound's interaction with target proteins involved in cancer progression .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | SW480 | 5 | Cell cycle arrest |
| Antiproliferative | PC3 | 7 | Inhibition of angiogenesis |
| Cytotoxicity | A549 | 10 | Apoptosis induction |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological properties which make it a candidate for drug development. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Research indicates that derivatives of spiro compounds can exhibit activity against various targets in the central nervous system (CNS), including anti-anxiety and anti-depressant effects .
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of spiro compounds similar to N,N,6-trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine. The results demonstrated significant behavioral changes in animal models, indicating that these compounds could modulate serotonin pathways effectively .
| Study | Findings | Implications |
|---|---|---|
| Antidepressant Activity | Significant reduction in depression-like behavior in rodents | Potential for development as a new antidepressant |
Synthetic Organic Chemistry
Synthesis of Novel Compounds
this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique spiro structure allows for the construction of diverse chemical architectures through various reactions such as cycloadditions and functional group modifications .
Table: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Microwave irradiation | 76% |
| Functionalization | Aqueous conditions | 88% |
Materials Science
Polymeric Applications
The compound has potential applications in the development of new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability due to its rigid structure and ability to form strong intermolecular interactions .
Biological Studies
Toxicological Assessments
Research on the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological profiling is necessary to establish safe usage parameters .
Comparison with Similar Compounds
Key Structural Differences and Implications
The tert-butyl carbamate in ’s compound serves as a protective group, enabling selective functionalization of the piperidine nitrogen, a strategy that could be adapted for the target compound’s synthesis .
Spectral and Analytical Comparisons :
- Compound 34 exhibits distinct ¹³C-NMR signals for the spirocyclic core (δ 37.2–203.8 ppm), with the phenylsulfonyl group contributing downfield shifts. In contrast, the target compound’s N,N-dimethyl groups would likely show upfield shifts for the methyl carbons (~δ 40–50 ppm) .
- The hydrochloride salt of the 5-bromo-3-keto analog () demonstrates improved solubility in polar solvents, a property absent in the neutral, lipophilic target compound .
Synthetic Challenges and Yields: Low yields (8%) were reported for a related compound (1’-[(1-Methylcyclohexyl)carbonyl]-2,3-dihydrospiro[indene-1,4’-piperidine]-2-ol, 3-amine) due to incomplete ring-opening reactions under high-pressure conditions .
Pharmacological and Industrial Relevance
While direct pharmacological data for the target compound are unavailable, structurally related spiro[indene-piperidine] derivatives have been investigated for diverse applications:
- Drug Impurity Analysis : A nitrosamine derivative of a spiro[indene-piperidine] compound was quantified at 15 ppb in formulations using coulometric mass spectrometry, underscoring the importance of such frameworks in regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
